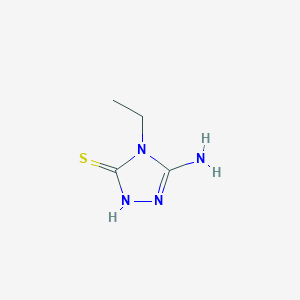

5-amino-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c1-2-8-3(5)6-7-4(8)9/h2H2,1H3,(H2,5,6)(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBVLGUNZZJXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428330 | |

| Record name | 5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17697-93-7 | |

| Record name | 5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthesis Pathways to 5-Amino-4-ethyl-4H-1,2,4-triazole-3-thiol and Analogues

The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of heterocyclic chemistry, with various methods developed for its construction. These pathways often involve the cyclization of open-chain precursors that contain the necessary nitrogen and carbon framework.

Cyclization Reactions from Precursors

The most prevalent method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of thiosemicarbazide (B42300) or thiocarbohydrazide (B147625) derivatives. mdpi.comijcrt.org For the target compound, this compound, a common route starts with an appropriate N-substituted thiosemicarbazide.

One established pathway begins with the reaction of a carboxylic acid hydrazide with an isothiocyanate, which forms a 1,4-substituted thiosemicarbazide intermediate. researchgate.net This intermediate then undergoes cyclization in an alkaline medium to yield the desired 1,2,4-triazole-3-thiol. researchgate.netdergipark.org.tr Another widely used method is the condensation of thiocarbohydrazides with carboxylic acids, often improved by conducting the reaction at the melting point of the carboxylic acid. ijcrt.org

Specifically, for analogues like 4-amino-5-substituted-1,2,4-triazole-3-thiols, the synthesis often starts from a carboxylic acid hydrazide, which is reacted with carbon disulfide in the presence of potassium hydroxide (B78521) to form a potassium dithiocarbazinate salt. This salt is then treated with hydrazine (B178648) hydrate (B1144303) to cyclize into the 4-amino-1,2,4-triazole-3-thiol (B7722964) ring system. nih.gov A similar principle would apply to the synthesis of the 4-ethyl analogue, likely starting from an ethyl-substituted hydrazine derivative.

The general reaction scheme for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols, which is analogous to the synthesis of the 4-ethyl variant, can be summarized as follows:

Reaction of a substituted carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.

The hydrazide is then reacted with carbon disulfide in an alkaline medium.

The resulting intermediate is cyclized with hydrazine hydrate to form the 4-amino-1,2,4-triazole-3-thiol. nuph.edu.ua

| Precursor | Reagents | Product | Reference |

| Thiocarbohydrazide | Substituted Benzoic Acid | 4-amino-5-(substituted phenyl)-4H- organic-chemistry.orgmdpi.comrjptonline.org triazole-3-thiol | researchgate.net |

| 1,4-substituted thiosemicarbazides | Alkaline medium (e.g., NaOH) | 4,5-disubstituted-1,2,4-triazole-3-thiol | researchgate.netdergipark.org.tr |

| Carboxylic acid hydrazides | 1. CS2, KOH; 2. Hydrazine hydrate | 4-amino-5-substituted-1,2,4-triazole-3-thiol | nih.gov |

Green Chemistry Approaches in Triazole Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds to reduce waste, energy consumption, and the use of hazardous materials. rsc.org Microwave and ultrasound-assisted synthesis have emerged as powerful tools in this regard. rsc.orgresearchgate.net

Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reactions. nih.govpnrjournal.com For instance, the synthesis of 1,2,4-triazole derivatives that takes hours under conventional reflux can often be completed in minutes under microwave irradiation. rjptonline.org One report highlights the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles in just one minute with an 85% yield using microwave assistance, compared to over four hours with conventional methods. nih.gov This rapid, efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. pnrjournal.com

Ultrasound-assisted synthesis, or sonochemistry, is another green technique that accelerates reactions through acoustic cavitation. mdpi.com This method has been successfully employed for the synthesis of various 1,2,4-triazole derivatives, leading to excellent yields in significantly shorter reaction times compared to traditional methods. mdpi.comresearchgate.nettandfonline.com The synthesis of triazole-based acetamide (B32628) derivatives using ultrasound irradiation resulted in yields of 75-89% within 40-80 minutes, whereas conventional methods required 16-26 hours for lower to moderate yields. mdpi.com These eco-friendly methods are highly applicable to the synthesis of this compound and its analogues, offering a more sustainable and efficient alternative to classical procedures. researchgate.net

| Green Method | Advantages | Example Application | Reference(s) |

| Microwave Irradiation | Reduced reaction time, higher yields, energy efficiency | Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles (85% yield in 1 min) | rjptonline.orgrsc.orgnih.gov |

| Ultrasound Irradiation | Shorter reaction times, improved yields, economical | Synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives (75-89% yield in 40-80 min) | mdpi.comresearchgate.nettandfonline.com |

Derivatization Strategies of this compound and Related Structures

The this compound scaffold possesses multiple reactive sites—the primary amino group, the thiol group, and the triazole ring itself—making it a versatile building block for the synthesis of a wide range of derivatives.

Formation of Schiff Bases and Imines

The primary amino group at the N-4 position of the triazole ring is a key site for derivatization. It readily undergoes condensation reactions with various aromatic and aliphatic aldehydes to form the corresponding Schiff bases (azomethines or imines). nuph.edu.uamdpi.comdergipark.org.tr This reaction is typically carried out by refluxing the aminotriazole with the aldehyde in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. mdpi.comnih.gov

The formation of these Schiff bases is a common strategy to introduce diverse substituents onto the triazole core. For example, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols have been reacted with a variety of substituted benzaldehydes to produce a library of Schiff base derivatives. researchgate.netmdpi.com The resulting N=CH-Ar moiety extends the conjugation of the system and provides a lipophilic character that can be tuned by the choice of the aldehyde. The characterization of these products is confirmed by the appearance of a distinctive signal for the azomethine proton (N=CH) in ¹H-NMR spectra. mdpi.comdergipark.org.tr

| Triazole Reactant | Aldehyde Reactant | Product Type | Reference(s) |

| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol | Various Aldehydes | 4-((Aryl)idenamino)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol | nuph.edu.ua |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Substituted Benzaldehydes | 4-(Substituted benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | dergipark.org.tr |

Alkylation and S-Substitution Reactions of the Thiol Group

The thiol group (-SH) of this compound is another key functional group for derivatization. Due to the thione-thiol tautomerism, the molecule can exist in both forms, but reactions with electrophiles typically occur at the sulfur atom, leading to S-substituted derivatives. researchgate.net

Alkylation of the thiol group is readily achieved by reacting the triazole with various alkyl or aryl halides (e.g., benzyl (B1604629) chlorides, bromoacetophenones) in the presence of a base. researchgate.net This S-alkylation exclusively yields S-substituted products, which has been confirmed by X-ray analysis in related compounds. researchgate.net This reaction is a versatile method for introducing a wide array of functional groups, such as thioether linkages. For instance, reacting 4-ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol with different alkyl halides leads to the corresponding N-ethyl-3,5-substituted derivatives. researchgate.net The nature of the alkylating agent can influence the reaction pathway; while alkyl halides typically result in S-alkylation, other electrophiles might lead to N-alkylation. mdpi.compreprints.org

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

The derivatives of this compound, particularly the Schiff bases, can serve as precursors for the synthesis of more complex, fused heterocyclic systems through cycloaddition reactions. The imine bond of the Schiff base is a reactive dienophile or dipolarophile, enabling it to participate in various cyclization reactions.

For example, Schiff bases derived from bis-triazoles have been shown to undergo cycloaddition reactions with anhydrides such as maleic, succinic, or phthalic anhydride. These reactions lead to the formation of seven-membered heterocyclic rings, specifically bis-(1,3-oxazepine) derivatives. researchgate.net This strategy provides a pathway to novel fused systems where the triazole ring is annulated with another heterocyclic ring, significantly expanding the structural diversity and chemical space accessible from the initial triazole scaffold.

Coordination Chemistry: Metal Complex Formation with 1,2,4-Triazole-3-thiol Ligands

Derivatives of 1,2,4-triazole-3-thiol are recognized as effective coordinating ligands due to the presence of both hard nitrogen and soft sulfur donor atoms within the thioamide group. researchgate.net This structural feature allows them to coordinate with a wide array of metal ions. nih.govginekologiaipoloznictwo.com The specific ligand, this compound, and its analogues can act as bidentate ligands, coordinating to metal ions through the sulfur atom of the thiol group and one of the nitrogen atoms, typically from the amino group or the triazole ring itself. researchgate.netnih.gov This coordination often results in the formation of a stable five-membered chelate ring. nih.govginekologiaipoloznictwo.com

The synthesis of these metal complexes is generally achieved by reacting an alcoholic solution of the triazole ligand with an ethanolic solution of the corresponding metal salt, often in a 2:1 ligand-to-metal molar ratio. nih.govginekologiaipoloznictwo.com The mixture is typically refluxed for a couple of hours, leading to the precipitation of the crystalline metal complex upon cooling to room temperature. nih.govginekologiaipoloznictwo.com

A variety of transition metal complexes have been successfully prepared using analogous 4-amino-1,2,4-triazole-3-thiol ligands. Spectroscopic and analytical data have been used to propose geometries for these complexes. For instance, complexes with Ni(II), Zn(II), Cd(II), and Sn(II) often exhibit a tetrahedral geometry, while Cu(II) complexes may adopt a square planar structure. researchgate.netnih.gov Other metals like Co(II) and Cr(III) have also been used to form complexes, which can exhibit octahedral geometries. ginekologiaipoloznictwo.comekb.eg

The table below summarizes the coordination behavior of analogous 4-amino-1,2,4-triazole-3-thiol ligands with various metal ions.

| Metal Ion | Typical Molar Ratio (Metal:Ligand) | Proposed Geometry |

| Ni(II) | 1:2 | Tetrahedral, Octahedral |

| Cu(II) | 1:2 | Square Planar, Octahedral |

| Zn(II) | 1:2 | Tetrahedral |

| Cd(II) | 1:2 | Tetrahedral, Octahedral |

| Sn(II) | 1:2 | Tetrahedral |

| Co(II) | 1:1, 1:2 | Octahedral |

| Pd(II) | 1:1 | Square Planar |

Chemical Reactivity and Transformation Mechanisms of this compound

The this compound molecule possesses multiple reactive centers, primarily the thiol (-SH) and the amino (-NH2) groups, which allow for a variety of chemical transformations. zsmu.edu.ua

Oxidation Pathways of the Thiol Moiety

The thiol (sulfhydryl) group is susceptible to oxidation, leading to a range of sulfur-containing functional groups. nih.gov The oxidation can proceed through one-electron or two-electron pathways. A one-electron oxidation, often involving radicals, generates a thiyl radical (RS•), which is a reactive intermediate that can lead to various products. nih.gov

More commonly, two-electron oxidation of the thiol group occurs. The initial product of this oxidation is a sulfenic acid (RSOH). nih.gov Sulfenic acids are often unstable and can undergo further reactions. A common subsequent reaction is condensation with another thiol molecule to form a disulfide (RSSR). Further oxidation of the sulfur atom can lead to the formation of the more stable sulfinic acid (RSO₂H) and, ultimately, sulfonic acid (RSO₃H). nih.gov These oxidation pathways are crucial in understanding the metabolic fate and potential reactivity of thiol-containing compounds.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group at the 4-position of the triazole ring is nucleophilic and can participate in various chemical reactions. A characteristic reaction of the 4-amino group is its condensation with aldehydes to form the corresponding Schiff bases or (aryl)idenamino derivatives. nuph.edu.uadergipark.org.tr This reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield an imine. nuph.edu.ua

The nucleophilicity of the amino group also allows for its protection, for instance by reacting it with a tert-butoxycarbonyl (Boc) group. zsmu.edu.ua This protection strategy enables other chemical transformations to be carried out on the molecule without interference from the amino group. The Boc-protection can later be removed under acidic conditions. zsmu.edu.ua Furthermore, the amino group can act as a nucleophile in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds with (het)aryl halides, although this has been more extensively studied with 1,2,3-triazole isomers. nih.gov

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of 5-amino-4-ethyl-4H-1,2,4-triazole-3-thiol, offering detailed insights into its covalent structure and the electronic environment of its atoms.

Infrared spectroscopy is a crucial tool for identifying the functional groups present in the molecule. The FT-IR spectrum of 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives consistently displays characteristic absorption bands that confirm the presence of key structural features. ijcrt.orgktu.edu.tr

For this compound, the spectrum is expected to show sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the primary amino (-NH₂) group, typically observed in the regions of 3420–3350 cm⁻¹ and 3310–3250 cm⁻¹, respectively. ijcrt.org The presence of the thiol (-SH) group is indicated by a weaker absorption band in the range of 2550–2600 cm⁻¹. ijcrt.org This band's presence, coupled with the absence of a strong thiocarbonyl (C=S) band around 1100-1200 cm⁻¹ and a secondary amine (N-H) stretch, confirms that the compound predominantly exists in the thiol tautomeric form in the solid state. ijcrt.org Additionally, a distinct absorption band for the C=N stretching vibration within the triazole ring is typically observed between 1540–1620 cm⁻¹. ijcrt.org

Table 1: Typical Infrared (IR) Absorption Bands for 4-amino-1,2,4-triazole-3-thiol Derivatives

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3420–3250 |

| Thiol (-SH) | Stretch | 2600–2550 |

| Imine (C=N) | Stretch | 1620–1540 |

Data compiled from studies on analogous 4-amino-1,2,4-triazole-3-thiol structures. ijcrt.orgresearchgate.net

NMR spectroscopy provides precise information about the hydrogen and carbon skeleton of the molecule.

In the ¹H-NMR spectrum, the protons of the primary amino (-NH₂) group are expected to appear as a broad singlet in the range of δ 5.20–5.80 ppm. ijcrt.org The thiol proton (-SH) characteristically appears as a sharp singlet significantly downfield, typically between δ 11.50–13.90 ppm. ijcrt.orgmdpi.com The ethyl group attached to the nitrogen at position 4 would exhibit a quartet signal for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, with coupling constants characteristic of free rotation.

The ¹³C-NMR spectrum would show distinct signals for the two carbons of the ethyl group. Furthermore, two signals would be expected for the triazole ring carbons. Based on data from analogous structures, the C-S carbon is expected to resonate at a lower field than the C-N carbon of the ring. mdpi.com

Table 2: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound

| Group | ¹H-NMR Signal (ppm) | ¹³C-NMR Signal (ppm) |

|---|---|---|

| -SH | 11.50 – 13.90 (singlet) | N/A |

| -NH₂ | 5.20 – 5.80 (singlet) | N/A |

| N-CH₂-CH₃ | Quartet | ~40-50 |

| N-CH₂-CH₃ | Triplet | ~10-20 |

| Triazole C-S | N/A | ~155-165 |

Chemical shift ranges are based on typical values for 4-amino-5-substituted-1,2,4-triazole-3-thiols. ijcrt.orgmdpi.com

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. The molecular formula of this compound is C₄H₈N₄S, corresponding to a molecular weight of 144.2 g/mol . matrix-fine-chemicals.com

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted collision cross-section (CCS) values can also be calculated for various adducts, which aids in identification.

Table 3: Predicted Mass Spectrometry Data for C₄H₈N₄S

| Adduct | Adduct Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₄H₉N₄S]⁺ | 145.05425 |

| [M+Na]⁺ | [C₄H₈N₄SNa]⁺ | 167.03619 |

| [M-H]⁻ | [C₄H₇N₄S]⁻ | 143.03969 |

Data sourced from computational predictions.

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. While specific UV-Vis data for the title compound is not extensively reported, related triazole-thiol derivatives exhibit characteristic absorption maxima. For instance, studies on the reactions of similar compounds show strong absorbance in the UV range, which changes upon chemical modification, such as during antioxidant assays involving DPPH radicals which absorb around 517 nm. zsmu.edu.ua The electronic spectra of Schiff bases derived from related triazoles show peaks attributed to π→π* and n→π* transitions. researchgate.net

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The results are compared against the theoretical values calculated from the molecular formula (C₄H₈N₄S) to confirm the compound's purity and empirical formula. researchgate.netnuph.edu.uadergipark.org.trpreprints.org

Table 4: Theoretical Elemental Composition of C₄H₈N₄S

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 33.31% |

| Hydrogen | H | 1.008 | 5.59% |

| Nitrogen | N | 14.007 | 38.85% |

Experimental values for synthesized batches of the compound or its derivatives are typically found to be within ±0.4% of these theoretical values, which is considered confirmation of the structure. dergipark.org.trpreprints.org

Advanced Structural Analysis and Conformational Studies

Beyond standard spectroscopic confirmation, advanced analytical techniques provide deeper insights into the three-dimensional structure, tautomeric preferences, and intermolecular interactions of the molecule.

X-ray crystallography on a direct derivative of this compound reveals critical structural details that can be inferred for the parent compound. nih.gov Such studies have shown that the molecule exists in its thione tautomeric form in the solid state. This preference may be favored due to the formation of stable intermolecular N—H⋯S hydrogen bonds. nih.gov These hydrogen bonds link molecules into inversion-related dimers, creating a stable supramolecular structure characterized by an R²₂(8) ring motif. nih.gov

X-ray Crystallography and Single Crystal XRD

X-ray crystallography, particularly Single Crystal X-ray Diffraction (XRD), stands as the gold standard for unambiguous structural determination of crystalline solids. For derivatives of 1,2,4-triazole (B32235), this technique has been instrumental. For instance, the analysis of a related compound, 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione, revealed a non-planar geometry and a monoclinic crystal system with the space group P2₁/c. nih.gov In its crystal lattice, molecules are linked by intermolecular N—H⋯S hydrogen bonds, forming inversion-related dimers. nih.gov

Similarly, crystallographic studies on other 1,2,4-triazole derivatives have confirmed their three-dimensional structures and provided detailed information on bond lengths and angles. nih.govcardiff.ac.ukpreprints.org Although specific crystal data for this compound is not detailed in the provided search results, the general principles of X-ray diffraction would be applied to determine its crystal structure. The process involves growing a suitable single crystal, bombarding it with X-rays, and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.

Table 1: Representative Crystallographic Data for a 1,2,4-Triazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interaction | N—H⋯S Hydrogen Bonds |

| Resulting Motif | Inversion-related dimers |

Investigation of Tautomerism (Thiol-Thione Equilibrium)

Derivatives of 1,2,4-triazole-3-thiol, including the subject compound, exhibit prototropic tautomerism, existing in a dynamic equilibrium between the thiol and thione forms. ijsr.net The position of the mobile proton determines the tautomeric form, which can be attached to a nitrogen atom (thione form) or the sulfur atom (thiol form). ijsr.net

The thione form is generally considered to be the predominant and more stable tautomer in many 5-substituted-4-amino-3-mercapto-1,2,4-triazoles. ijsr.netnih.gov This equilibrium is crucial as the different tautomers can exhibit distinct biological activities and chemical properties. researchgate.net

Several spectroscopic techniques are employed to study this thiol-thione equilibrium:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is particularly useful, with the characteristic proton signals for NH groups in the thione form appearing in the 13–14 ppm range. nih.gov

Infrared (IR) Spectroscopy : The thione form can be identified by a strong C=S absorption band around 1258-1166 cm⁻¹, while the thiol form shows a characteristic S-H absorption band at approximately 2700-2550 cm⁻¹. ijsr.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : In ethanolic solutions, these compounds often show two maximum absorption bands. The band at a higher wavelength (around 288-298 nm) is attributed to the presence of the C=S chromophoric group in the thione form. ijsr.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : This technique can separate and identify the different tautomeric forms in a mixture, providing a quantitative assessment of their ratio. jocpr.com Studies on related compounds have shown two peaks with the same mass, corresponding to the thione and thiol forms, with the thione form often being the major component. jocpr.com

Surface Analysis Techniques for Intermolecular Interactions

The study of how this compound and its analogs interact with surfaces is critical, particularly for applications like corrosion inhibition. A suite of surface-sensitive techniques is used to probe the formation and nature of protective films on metal surfaces. For a closely related compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), these methods have demonstrated its chemical adsorption onto copper surfaces. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

ToF-SIMS is a highly sensitive surface analytical technique used to determine the elemental and molecular composition of the very top layer of a surface. In the study of triazole-based corrosion inhibitors, ToF-SIMS analysis can detect fragments of the triazole molecule on the metal surface, confirming its presence in the protective film. researchgate.netresearchgate.net For AMTT on a copper surface, ToF-SIMS data suggested that the inhibitor might bind to two copper surface atoms, providing direct evidence of the inhibitor-metal interaction mechanism. researchgate.net This technique is instrumental in verifying the adsorption of the molecule onto the substrate.

Atomic Force Microscopy (AFM) for Surface Morphology

AFM is a powerful imaging technique that provides three-dimensional topographical information about a surface at the nanoscale. It is used to visualize the changes in surface morphology following the application of an inhibitor. Studies on surfaces treated with AMTT have used AFM to show the formation of a protective film that covers the metal, leading to a smoother surface compared to an untreated, corroded surface. researchgate.net This smoothing effect is indicative of the inhibitor's efficacy in preventing corrosion by forming a uniform barrier.

Attenuated Total Reflectance Fourier Transform Infrared (FTIR-ATR) for Surface Chemistry

FTIR-ATR is a variant of infrared spectroscopy that is adapted for surface analysis. It allows for the characterization of the chemical composition of thin films on a substrate. When applied to the study of triazole inhibitors on metal surfaces, FTIR-ATR can identify the characteristic vibrational bands of the inhibitor molecule. This confirms that the molecule is chemically adsorbed on the surface rather than being physically deposited. researchgate.net Analysis of the AMTT film on copper showed interactions via the sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring, elucidating the specific binding sites of the molecule to the metal surface. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed quantum chemical calculations and electronic structure analyses for the specific compound 5-amino-4-ethyl-4H-1,2,4-triazole-3-thiol are not available in published, peer-reviewed sources. While experimental data on the synthesis of this molecule exists, in-depth theoretical investigations as specified in the requested outline have not been publicly reported.

Theoretical studies, typically employing methods like Density Functional Theory (DFT), provide valuable insights into the fundamental properties of a molecule. However, in the absence of such studies for this compound, the following subsections cannot be populated with the specific, accurate data required.

Molecular Geometric Structure Optimization

Information regarding the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles of this compound, derived from computational calculations, is not available in the current body of scientific literature.

Vibrational Frequency Analysis and Spectral Predictions

Predicted vibrational frequencies and the corresponding assignments for the fundamental vibrational modes of this compound are not documented. This analysis, which is crucial for interpreting experimental infrared (IR) and Raman spectra, has not been published.

Electronic Absorption Spectroscopy Predictions

There are no available theoretical predictions for the electronic absorption properties of this compound, such as the maximum absorption wavelengths (λmax), oscillator strengths, and electronic transitions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

A frontier molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and related chemical reactivity descriptors (e.g., electronegativity, hardness, softness) for this compound, has not been reported in scientific publications.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and identifies electrophilic and nucleophilic sites of this compound, is not available from computational studies.

Natural Bond Orbital (NBO) Analysis

Detailed Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions for this compound, has not been published.

Non-Linear Optical (NLO) Properties Prediction

Theoretical predictions, primarily using Density Functional Theory (DFT), are employed to evaluate the potential of molecules for applications in non-linear optics. These applications rely on materials that can alter the properties of light, which is governed by their molecular hyperpolarizability. For triazole derivatives, computational studies have explored these properties. dntb.gov.ua The investigation into NLO properties involves calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). dntb.gov.ua

Nitrogen-containing heterocyclic compounds like triazoles are of interest for NLO applications. dntb.gov.ua The presence of donor and acceptor groups within a molecule can enhance its NLO response. In the case of this compound, the amino group (-NH2) can act as an electron donor, while the triazole ring and the thione/thiol group can participate in the π-electron system critical for NLO activity. DFT calculations on similar triazole structures have been performed to predict their NLO response, suggesting that structural modifications can tune these properties for material science applications. dntb.gov.ua

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a triazole derivative, might interact with a biological target, typically a protein or enzyme. ijper.org Studies on various 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives have utilized molecular docking to explore their potential as antimicrobial or anti-inflammatory agents. pnrjournal.comnih.gov

The process involves placing the 3D structure of the triazole compound into the active site of a target protein. ijper.org The software then calculates the binding energy and identifies key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, docking studies on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol identified its potential to bind to the β-ketoacyl carrier protein synthase III (FabH) enzyme in Mycobacterium tuberculosis. nih.gov Such studies reveal that the amino and thiol groups, along with the nitrogen atoms of the triazole ring, are often crucial for forming hydrogen bonds with amino acid residues in the target's active site. nih.gov These computational insights help in understanding the molecule's mechanism of action and in designing more potent derivatives. ekb.eg

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal is dictated by intermolecular interactions. Understanding these forces is crucial for predicting the physical properties of the material.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov By partitioning the crystal electron density, it generates a unique surface for a molecule, which can be color-mapped to show different types of intermolecular contacts. nih.gov The analysis also produces 2D fingerprint plots that summarize the relative contributions of different interactions. researchgate.net

For related triazole structures, Hirshfeld analysis has revealed the prevalence of specific contacts. nih.govresearchgate.net The most significant interactions are typically those involving hydrogen atoms. The primary contacts quantified in the crystal packing of similar triazole compounds are H···H, H···O/O···H, and H···N/N···H interactions. nih.govresearchgate.net This analysis provides a detailed picture of how molecules pack together, highlighting the dominant forces responsible for the crystal's supramolecular architecture. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Structurally Related Triazole Compounds.

| Interaction Type | Contribution (%) in Diaquabis(5-methyl-1H-1,2,4-triazole-3-carboxylato)copper(II) researchgate.net | Contribution (%) in Ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate nih.gov |

| H···H | 29.5% | 54.6% |

| H···O / O···H | 33.1% | 13.6% |

| H···N / N···H | 19.3% | 16.1% |

Hydrogen bonds are the most significant directional interactions governing the crystal structures of many nitrogen-containing heterocyclic compounds. nih.gov In this compound, the amino (-NH2) group and the thiol (-SH) or thione (N-H) group are potent hydrogen bond donors. The nitrogen atoms of the triazole ring act as effective hydrogen bond acceptors.

Crystal structure analyses of similar molecules show extensive networks of N—H⋯N hydrogen bonds that link individual molecules into larger supramolecular assemblies. nih.govnih.gov These interactions can form distinct patterns, such as zigzag chains or layered sheets. nih.govnih.gov For instance, in the crystal structure of 5-amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole, strong N—H⋯N interactions arrange the molecules into supramolecular zigzag chains, which are then interconnected by further hydrogen bonds to form layers. nih.gov The directionality and strength of these hydrogen bonds are the primary determinants of the final crystal packing.

Theoretical Predictions of Reactivity and Stability

Computational methods are also used to predict the chemical reactivity and thermodynamic stability of molecules.

The pKa value is a measure of the acidity of a compound. For this compound, there are several sites that can be protonated or deprotonated. The compound can exist in thione-thiol tautomeric forms, a key factor in its reactivity. nih.govoup.com The thiol (-SH) group is acidic, while the amino group and the ring nitrogen atoms are basic.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotation of the ethyl group attached to the N4 position of the triazole ring and the potential for tautomerism between the thiol and thione forms. Computational chemistry provides a powerful lens for exploring the molecule's potential energy surface, identifying stable conformers, and quantifying the energy barriers that separate them.

Tautomeric Considerations

Theoretical investigations into related 1,2,4-triazole-3-thiol systems have consistently shown that the thione tautomer is generally more stable than the thiol form in the gas phase. nih.govoup.com Density Functional Theory (DFT) calculations, often employing methods like B3LYP with a 6-31G(d,p) basis set, indicate that the thione form is the predominant species. nih.gov This preference is attributed to the greater thermodynamic stability of the C=S double bond within the ring system compared to the S-H single bond in the thiol form. While specific energy differences for this compound are not extensively documented in public literature, the established principles from similar structures suggest the thione form would be the lower energy tautomer.

Rotational Isomerism of the 4-Ethyl Group

The rotation around the N4-C(ethyl) single bond gives rise to different conformers. The primary conformers of interest are the staggered and eclipsed forms. Due to steric hindrance between the ethyl group's methyl substituent and the adjacent groups on the triazole ring, these conformers will possess different potential energies.

The energy landscape is characterized by minima corresponding to the staggered conformations, which are more stable, and maxima corresponding to the eclipsed conformations, which represent the transition states for rotation. The energy difference between these states is the rotational energy barrier.

While specific experimentally determined rotational barriers for this compound are unavailable, computational models of similar small organic molecules suggest that the energy barrier for the rotation of an ethyl group attached to a heterocyclic ring is typically in the range of 2-5 kcal/mol.

Table 1: Hypothetical Relative Energies of 4-Ethyl Group Conformers

This interactive table illustrates the plausible relative energies for the staggered and eclipsed conformers resulting from the rotation of the ethyl group. The values are representative based on computational studies of similar molecular structures.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Stability |

| Staggered 1 | 60° | 0.0 | Most Stable |

| Eclipsed 1 | 120° | ~3.5 | Transition State |

| Staggered 2 | 180° | 0.2 | Stable |

| Eclipsed 2 | 0°/360° | ~3.5 | Transition State |

Note: The data in this table is illustrative and based on theoretical principles of conformational analysis for similar molecules, not on specific experimental or computational results for this compound.

Influence of Substituents on Conformational Preference

Biological Activity Investigations Non Clinical and Mechanistic Studies

Antimicrobial Activity of 5-Amino-4-ethyl-4H-1,2,4-triazole-3-thiol Derivatives

The 1,2,4-triazole (B32235) nucleus is a significant scaffold in medicinal chemistry, known for a wide range of biological activities. bohrium.comnih.gov Derivatives incorporating a thiol group, particularly at the 3-position, have attracted considerable attention for their potential as antimicrobial agents. dergipark.org.tr These compounds serve as versatile intermediates for synthesizing novel heterocyclic systems with potentially enhanced biological profiles. connectjournals.com The introduction of different substituents onto the triazole ring allows for the modulation of their activity, leading to the development of new compounds to combat drug resistance. bohrium.comnih.gov

Derivatives of the 4-amino-1,2,4-triazole-3-thiol (B7722964) scaffold have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Research has shown that the nature and position of substituents on the triazole or associated phenyl rings can significantly influence the antibacterial efficacy. bohrium.com For instance, a series of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibited strong antibacterial activity against Staphylococcus aureus, with some derivatives showing efficacy superior to the standard drug streptomycin. nih.gov

In one study, a compound featuring a 4-trichloromethyl group attached to the phenyl ring demonstrated the highest activity among the tested derivatives against pathogens including E. coli, B. subtilis, and P. aeruginosa. nih.gov Another investigation found that a derivative, TRN4, showed moderate inhibition against a resistant strain of Pseudomonas aeruginosa, against which the standard reference drug cefepime (B1668827) was inactive. sdbindex.com This highlights the potential of these scaffolds in addressing antibiotic resistance. sdbindex.com Similarly, certain derivatives showed promising activity against S. aureus and S. pyogenes, with MIC values comparable to or better than ampicillin (B1664943) and chloramphenicol. nih.gov The collective findings indicate that modifying the 1,2,4-triazole-3-thiol core can yield potent antibacterial agents. sdbindex.com

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound/Derivative | Bacterial Strain | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Schiff Base (5d) | Staphylococcus aureus | MIC (μg/mL) | 6.25 | nih.gov |

| Schiff Base (5m) | Staphylococcus aureus | MIC (μg/mL) | 6.25 | nih.gov |

| Schiff Base (5n) | Staphylococcus aureus | MIC (μg/mL) | 3.125 | nih.gov |

| TRN4 | Pseudomonas aeruginosa (resistant) | Inhibition Zone | Moderate | sdbindex.com |

| Compound 4c | Staphylococcus aureus | MIC (μg/mL) | 16 | connectjournals.com |

| Compound 4c | Bacillus subtilis | MIC (μg/mL) | 20 | connectjournals.com |

| Compound 4e | Escherichia coli | MIC (μg/mL) | 25 | connectjournals.com |

| Compound 36 | Staphylococcus aureus | MIC (mM) | 0.264 | nih.gov |

The 1,2,4-triazole scaffold is a cornerstone of many clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole. nih.govnih.gov Consequently, novel derivatives of this compound have been extensively evaluated for their antifungal properties. nih.gov Studies reveal that these compounds can exhibit significant efficacy against various fungal strains, including Aspergillus niger and Candida albicans. bohrium.comconnectjournals.com

In a notable study, a series of Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol were screened for antifungal activity. nih.gov Six of the seventeen synthesized compounds demonstrated antifungal effects against Microsporum gypseum that were superior to the standard drug ketoconazole. nih.gov The presence of halogen substituents on the phenyl ring attached to the triazole was found to enhance biological activity. bohrium.com For example, 4-((3-nitrobenzylidene)amino)-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazoles-3-thiol and 4-((4-fluorobenzylidene)amino)-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazoles-3-thiol showed antifungal activity comparable or superior to fluconazole. pharmj.org.ua These results underscore the potential of this chemical class in the development of new antifungal agents. bohrium.compharmj.org.ua

Table 2: Antifungal Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound/Derivative | Fungal Strain | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Schiff Base (5b) | Microsporum gypseum | MIC (μg/mL) | 6.25 | nih.gov |

| Schiff Base (5c) | Microsporum gypseum | MIC (μg/mL) | 6.25 | nih.gov |

| Schiff Base (5d) | Microsporum gypseum | MIC (μg/mL) | 3.125 | nih.gov |

| Schiff Base (5e) | Microsporum gypseum | MIC (μg/mL) | 3.125 | nih.gov |

| Compound 4c | Candida albicans | Inhibition Zone (mm) | 16 | dergipark.org.tr |

| Compound 4e | Candida albicans | MIC (μg/mL) | 24 | connectjournals.com |

| Compound 4e | Aspergillus niger | MIC (μg/mL) | 32 | connectjournals.com |

Anticancer Activity and Cytotoxicity Mechanisms of 1,2,4-Triazole-3-thiol Scaffolds

The 1,2,4-triazole ring is a recognized pharmacophore in the design of anticancer agents due to its ability to interact with various biological receptors. nih.gov Derivatives of 1,2,4-triazole-3-thiol have been synthesized and investigated for their cytotoxic effects against a range of human cancer cell lines, demonstrating their potential as templates for novel chemotherapeutics. nih.govzsmu.edu.ua

Numerous studies have evaluated the cytotoxic potential of 1,2,4-triazole-3-thiol derivatives against various cancer cell lines using assays such as the MTT assay. nih.govnih.gov A series of hydrazone derivatives bearing the 1,2,4-triazole-3-thiol scaffold were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.govnih.gov In general, the synthesized compounds were found to be more cytotoxic against the melanoma cell line. nih.govmdpi.com

Several compounds from this series were identified as particularly promising, exhibiting moderate cytotoxicity with EC₅₀ values in the low micromolar range (2–17 µM). nih.gov Specifically, hydrazones bearing a 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene moiety were among the most active against all tested cancer cell lines. nih.govktu.edu The activity of some of these derivatives was found to be comparable or even higher than that of established drugs like dacarbazine (B1669748) and erlotinib, which are used to treat malignant melanoma and pancreatic cancer, respectively. nih.govmdpi.com Further studies with 1H-1,2,4-triazole-3-carboxamide derivatives also showed a satisfactory cytotoxicity profile when compared to the reference drug doxorubicin. researchgate.net

Table 3: Cytotoxicity of Selected 1,2,4-Triazole-3-thiol Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity Measure | Result (µM) | Reference |

|---|---|---|---|---|

| Hydrazone 4 | IGR39 (Melanoma) | EC₅₀ | 12.33 ± 1.15 | nih.gov |

| Hydrazone 4 | MDA-MB-231 (Breast) | EC₅₀ | 16.90 ± 0.98 | nih.gov |

| Hydrazone 14 | MDA-MB-231 (Breast) | EC₅₀ | 10.43 ± 1.05 | nih.gov |

| Hydrazone 18 | IGR39 (Melanoma) | EC₅₀ | 4.87 ± 0.51 | nih.gov |

| Hydrazone 18 | Panc-1 (Pancreatic) | EC₅₀ | 2.00 ± 0.17 | nih.gov |

| Compound Vf | MCF-7 (Breast) | IC₅₀ | 2.91 | rsc.org |

| Compound Vf | MDA-MB-231 (Breast) | IC₅₀ | 1.914 | rsc.org |

The anticancer effects of 1,2,4-triazole derivatives are mediated through various mechanisms of action. One primary mechanism is enzyme inhibition. acs.org Certain 1,2,4-triazole-3-thione analogues have shown potent inhibitory activity against enzymes like 15-lipoxygenase (15-LOX), which is implicated in inflammation and cancer. acs.orgresearchgate.net The ability of the triazole scaffold to bind to metal ions, such as the zinc ions in the active sites of metallo-β-lactamases, further demonstrates their potential as enzyme inhibitors. researchgate.netmdpi.com

In the context of cancer, specific derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDK), such as CDK4 and CDK6, which are crucial for cell cycle progression. rsc.org For instance, novel indolyl 1,2,4-triazole derivatives exhibited inhibitory activity against CDK4 and CDK6 with IC₅₀ values in the nanomolar to low micromolar range. rsc.org Other studies on triazole derivatives have pointed to the inhibition of key signaling molecules like vascular endothelial growth factor (VEGF), a marker for angiogenesis, and hepatic tyrosine kinase (HTK), a marker for tumor growth, as part of their antitumor mechanism. nih.gov These varied inhibitory actions highlight the polypharmacological potential of the 1,2,4-triazole-3-thiol scaffold.

Beyond direct cytotoxicity, 1,2,4-triazole-3-thiol derivatives have been shown to interfere with key cellular processes involved in cancer progression, such as cell migration and proliferation. nih.govktu.edu The metastatic spread of cancer is a major cause of mortality, making agents that can inhibit cancer cell migration highly valuable. mdpi.com

In studies using 3D tumor spheroid models, which more closely mimic the in vivo tumor environment, certain hydrazone derivatives of 1,2,4-triazole-3-thiol were identified as potent inhibitors of cancer cell growth. nih.gov For example, N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide was among the most active compounds in these 3D cultures. nih.govnih.gov Furthermore, specific derivatives demonstrated the ability to inhibit the migration of highly invasive triple-negative breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1) cells. mdpi.com One compound, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, was particularly effective at inhibiting the migration of all tested cancer cells, marking it as a promising candidate for further development as an antimetastatic agent. nih.govmdpi.com Other studies have shown that potent derivatives can induce apoptosis and cause cell cycle arrest, further contributing to their anti-proliferative effects. rsc.org

Other Investigated Biological Activities of 1,2,4-Triazole-3-thiol Derivatives

The 1,2,4-triazole-3-thiol scaffold has garnered considerable attention in medicinal chemistry due to its versatile biological activities. Beyond the well-documented applications, derivatives of this heterocyclic system have been explored for a range of other potential therapeutic uses. These investigations have revealed significant anti-inflammatory, antioxidant, enzyme inhibitory, and anti-tubercular properties, underscoring the broad pharmacological potential of this chemical class.

Anti-inflammatory Potentials

Derivatives of 1,2,4-triazole-3-thiol have been extensively investigated for their anti-inflammatory properties, primarily through their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Several studies have focused on the development of 1,2,4-triazole derivatives as selective COX-2 inhibitors, which is a desirable trait for anti-inflammatory agents due to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition. For instance, a series of 1,2,4-triazole Schiff bases were synthesized and evaluated as potential COX-2 inhibitors. Among them, certain derivatives displayed potent and selective in vitro activity against COX-2, with IC50 values as low as 0.04 µM, which was more potent than the reference drug celecoxib (B62257) (IC50 = 0.05 µM). mdpi.com Another study on 1,2,4-triazole-pyrazole hybrids identified a compound, 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol, with a notable selectivity index for COX-2 over COX-1 (COX-1 IC50 = 593.5 µM, COX-2 IC50 = 21.53 µM). mdpi.com

In vivo studies have further substantiated the anti-inflammatory potential of these derivatives. In a carrageenan-induced rat paw edema model, a well-established method for evaluating anti-inflammatory effects, several 1,2,4-triazole derivatives have demonstrated significant reductions in paw swelling. nih.gov For example, one study reported that the compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol (B145695) exhibited a maximum edema inhibition of 91%, surpassing the standard drug ibuprofen (B1674241) (82%). nih.gov Similarly, research on N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amines identified a derivative with 85.31% inhibition in an in-vivo anti-inflammatory model, which was more active than the standard drug diclofenac (B195802) sodium (83.6%). nih.gov

Table 1: In Vitro and In Vivo Anti-inflammatory Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound | Test Model | Target Enzyme(s) | IC50/Inhibition (%) | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole Schiff base | In vitro | COX-1 | 12.47–13.0 µM | mdpi.com |

| COX-2 | 0.04 µM | mdpi.com | ||

| 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol | In vitro | COX-1 | 593.5 µM | mdpi.com |

| COX-2 | 21.53 µM | mdpi.com | ||

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Carrageenan-induced paw edema (in vivo) | Not specified | 91% inhibition | nih.govresearchgate.net |

Antioxidant Properties

The antioxidant potential of 1,2,4-triazole-3-thiol derivatives has been another significant area of research. The ability of these compounds to scavenge free radicals is a key aspect of their antioxidant activity, which is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Studies have shown that the antioxidant capacity of these derivatives is influenced by the nature and position of substituents on the triazole ring. For example, the presence of electron-donating groups has been found to enhance antioxidant activity. acs.orgnih.gov In one study, a series of phenol (B47542) and pyridine-substituted 1,2,4-triazole derivatives were synthesized, with the compound 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol demonstrating significant DPPH radical scavenging activity with an IC50 value of 7.12±2.32 µg/mL, which was more active than the standard antioxidant butylated hydroxyanisole (BHA). scispace.com Another investigation into 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) revealed that AT had a lower IC50 value in the DPPH assay (1.3 × 10⁻³ M) compared to AP (2.2 × 10⁻³ M), indicating its superior radical scavenging ability. nih.gov

The antioxidant activity is not limited to the parent compounds; S-alkylated derivatives have also been investigated. However, in some cases, the 1,2,4-triazole-3-thione form showed better inhibitory effects against DPPH radicals compared to their S-alkylated counterparts at the same concentration. isres.org

Table 2: DPPH Radical Scavenging Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound | IC50 Value (DPPH Assay) | Reference |

|---|---|---|

| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | 7.12±2.32 µg/mL | scispace.com |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | 1.3 × 10⁻³ M | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | 2.2 × 10⁻³ M | nih.gov |

Further Enzyme Inhibition Studies

The inhibitory effects of 1,2,4-triazole-3-thiol derivatives extend to a variety of other enzymes, highlighting their potential in addressing a range of pathological conditions.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Several 1,2,4-triazole derivatives have been identified as potent inhibitors of these enzymes. For instance, a series of azinane-triazole based compounds were synthesized, with some derivatives showing significant inhibitory activity against both AChE and BChE, with IC50 values in the micromolar and even nanomolar range. nih.govacs.org One particularly potent derivative displayed an IC50 value of 0.73 ± 0.54 µM for AChE and 0.038 ± 0.50 µM for BChE. nih.govacs.org

α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic approach for managing type 2 diabetes. Certain 1,2,4-triazole-3-thiol derivatives have demonstrated potent inhibitory activity against α-glucosidase and α-amylase. bohrium.comresearchgate.net One study reported a series of derivatives with IC50 values for α-glucosidase ranging from 0.49 to 1.43 µM, which was significantly more potent than the commercial inhibitor acarbose (B1664774) (IC50 = 108.8 ± 12 µM). nih.gov Another study found that 4,5-diphenyl-1,2,4-triazole-3-thiol inhibited both α-glucosidase and α-amylase with Ki values in the 10⁻⁵ M range. bohrium.com

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens such as Helicobacter pylori. A number of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones have been synthesized and shown to be potent urease inhibitors. nih.govresearchgate.net For example, 4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited potent urease inhibitory activity. nih.gov

Table 3: Enzyme Inhibitory Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound Class/Derivative | Target Enzyme | IC50/Ki Value | Reference |

|---|---|---|---|

| Azinane-triazole derivative | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | nih.govacs.org |

| Butyrylcholinesterase (BChE) | 0.038 ± 0.50 µM | nih.govacs.org | |

| 1,2,4-triazole-thiol derivative | α-Glucosidase | 0.49 µM | nih.gov |

| 4,5-diphenyl-1,2,4-triazole-3-thiol | α-Glucosidase | Ki = 10⁻⁵ M | bohrium.com |

| α-Amylase | Ki = 10⁻⁵ M | bohrium.com |

Anti-Tubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents. Derivatives of 1,2,4-triazole-3-thiol have emerged as a promising class of compounds in this regard.

Numerous studies have reported the synthesis and in vitro evaluation of these derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. The anti-tubercular activity is typically expressed as the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of the microorganism.

Several 1,2,4-triazole-3-thiol derivatives have demonstrated potent anti-tubercular activity, with MIC values in the low microgram per milliliter range. For example, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol showed promising activity against the H37Rv strain of M. tuberculosis with an MIC of 5.5 µg/mL and against multi-drug-resistant (MDR) strains at 11 µg/mL. nih.gov Another study on a series of pyridine-1,2,4-triazole derivatives found one compound to be particularly active against Mycobacterium H37Ra with an MIC of 0.976 μg/mL. mdpi.comnih.gov The fusion of the 1,2,4-triazole-3-thiol moiety with other heterocyclic rings, such as thiazole, has also yielded compounds with significant anti-tubercular activity, with some derivatives showing MIC values as low as 0.39 µg/ml, which is comparable to the standard drug rifampicin. rjptonline.org

Mechanistic studies have suggested that these compounds may exert their anti-tubercular effects by targeting key enzymes in M. tuberculosis, such as β-ketoacyl ACP synthase I (KasA) and cytochrome P450 CYP121. nih.govmdpi.com

Table 4: Anti-Tubercular Activity of Selected 1,2,4-Triazole-3-thiol Derivatives against Mycobacterium tuberculosis

| Compound | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 | nih.gov |

| MDR-MTB | 11 | nih.gov | |

| Pyridine-1,2,4-triazole derivative (C4) | H37Ra | 0.976 | mdpi.comnih.gov |

| Thiazolyl derived triazole-thiol compound | H37Rv | 0.39 | rjptonline.org |

Materials Science and Other Industrial Applications

Corrosion Inhibition Properties and Mechanisms

Derivatives of 4-amino-4H-1,2,4-triazole-3-thiol are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netnih.gov The efficacy of these compounds stems from their ability to adsorb onto the metal surface, creating a barrier that mitigates corrosive attack. The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons and the aromatic triazole ring facilitate strong adsorption onto metal surfaces. nih.govmocedes.org

Upon introduction into a corrosive medium, 5-amino-4-ethyl-4H-1,2,4-triazole-3-thiol molecules are expected to adsorb onto the metal surface, forming a protective film. This film isolates the metal from the aggressive environment. Studies on analogues like 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) have demonstrated this phenomenon. When ATFS was applied to low-carbon steel in a hydrochloric acid solution, it formed a protective barrier that significantly reduced the corrosion rate. researchgate.netnih.gov Scanning electron microscopy (SEM) and atomic force microscopy (AFM) analyses of related compounds confirm that in the presence of the inhibitor, the metal surface remains much smoother and less damaged compared to the pitted and rough surface observed in an uninhibited acidic solution. researchgate.netnih.gov The film acts as a barrier to both anodic and cathodic reactions, classifying these compounds as mixed-type inhibitors. researchgate.netjmaterenvironsci.com

The protective action of triazole-thiol derivatives is governed by their adsorption onto the metal-solution interface. This adsorption process can involve both physical and chemical interactions.

Physical Adsorption (Physisorption): This occurs due to electrostatic attraction between the charged metal surface and the charged inhibitor molecule.

Chemical Adsorption (Chemisorption): This involves the sharing of electrons or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. The presence of sulfur and nitrogen atoms with lone-pair electrons makes these molecules particularly effective as chemisorption agents. researchgate.netpeacta.org

Research on ATFS shows that its adsorption on low-carbon steel follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netnih.gov The spontaneity of the adsorption process is confirmed by the negative values of the free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol are typically associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. nih.gov For many triazole derivatives, the calculated ΔG°ads values indicate a combination of both physisorption and chemisorption. nih.govmocedes.org

Table 1: Inhibition Efficiency of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) on Low-Carbon Steel in 0.5 M HCl at 298 K

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 50 | 52.27 |

| 100 | 65.50 |

| 200 | 78.90 |

| 300 | 89.00 |

Data sourced from studies on ATFS, a close analogue of the subject compound. researchgate.net

Applications in Organic Semiconductors and Photovoltaic Devices

The class of triazole-containing organic molecules is gaining attention for its potential in organic electronics. Thiazole and triazole heterocycles are often incorporated into organic semiconductors used in organic field-effect transistors (OFETs), organic solar cells, and light-emitting diodes. nih.govsemanticscholar.org

A study on the electropolymerization of 3-amino-1,2,4-triazole-5-thiol (ATT) on a brass alloy demonstrated that a polymer film could be synthesized electrochemically. mdpi.com This process involves the anodic oxidation of the monomer, leading to the formation of radical species that couple to form a polymer deposit on the electrode surface. Electrochemical and theoretical studies of the resulting polymer film confirmed it to be a semiconductive material. mdpi.com This suggests that this compound could similarly serve as a monomer for creating novel semiconducting polymers, with potential applications in electronic devices.

Potential in Agrochemical Formulations

The 1,2,4-triazole (B32235) nucleus is a fundamental structural component in a wide range of biologically active compounds. zsmu.edu.ua This scaffold is present in many commercial pesticides and pharmaceuticals. Derivatives of 1,2,4-triazole are known for their broad spectrum of biological activities, including antifungal, antibacterial, and antimycobacterial properties. researchgate.net

The relevance of 1,2,4-triazole derivatives in agrochemical industries is significant. researchgate.net For example, novel derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized and tested for their antimicrobial activity, with some compounds showing promising results against various bacteria and fungi. researchgate.net Given these established activities within the compound class, it is plausible that this compound and its derivatives could be developed as active ingredients in agrochemical formulations, such as novel fungicides or bactericides.

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks

The molecular structure of this compound makes it an excellent candidate as a ligand in coordination chemistry. It possesses multiple potential coordinating sites: the sulfur atom of the thiol group, the nitrogen atoms of the triazole ring, and the nitrogen of the primary amino group. nih.gov

Studies on the closely related 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have shown that it acts as a bidentate ligand, coordinating to metal ions through the sulfur and the amino group to form a stable five-membered chelate ring. nih.govresearchgate.net This ligand has been used to successfully synthesize coordination complexes with a variety of transition metals. nih.govresearchgate.net The geometry of these complexes is typically tetrahedral, though square planar structures have also been observed. researchgate.net

Furthermore, the integration of amino and triazole functionalities into metal-organic frameworks (MOFs) has been shown to produce materials with high catalytic activity. For instance, a MOF functionalized with both amino and triazole groups demonstrated high efficiency for CO2 fixation reactions. rsc.org This indicates that this compound could serve as a valuable organic linker for the synthesis of novel MOFs with tailored properties for catalysis, gas storage, or separation.

Table 2: Coordination Complexes of 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol (L) with Various Metal Ions

| Metal Ion | Proposed Geometry |

|---|---|

| Ni(II) | Tetrahedral |

| Cu(II) | Square Planar |

| Zn(II) | Tetrahedral |

| Cd(II) | Tetrahedral |

| Sn(II) | Tetrahedral |

Data based on the analogue 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.govresearchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatization and Functionalization Strategies

Future synthetic efforts will likely concentrate on creating diverse libraries of derivatives of 5-amino-4-ethyl-4H-1,2,4-triazole-3-thiol to explore a wide range of chemical space and to modulate its physicochemical and biological properties. Key strategies for derivatization are expected to include:

Schiff Base Formation and Subsequent Cyclization: The primary amino group at the 4-position is a prime site for condensation reactions with a variety of aldehydes and ketones to form Schiff bases. These intermediates can then undergo cyclization with reagents like thioglycolic acid to yield thiazolidinone derivatives, or with various anhydrides (maleic, succinic, phthalic) to form oxazepine rings nih.gov. These reactions open avenues to new heterocyclic systems with potentially enhanced biological activities.

Reactions at the Thiol Group: The nucleophilic thiol group is amenable to a range of reactions. Alkylation with various alkyl and aryl halides can introduce diverse substituents, while reaction with acid chlorides can produce thioesters. These modifications can significantly impact the molecule's polarity, solubility, and interaction with biological targets.

Mannich Reactions: The N-H group within the triazole ring can participate in Mannich reactions with formaldehyde and various primary or secondary amines to generate N-aminomethyl derivatives. This strategy has been employed for related 4-amino-1,2,4-triazole-3-thiones to create a variety of substituted compounds zsmu.edu.ua.

Synthesis of Fused Heterocyclic Systems: The inherent reactivity of the amino and thiol groups allows for their use in the construction of fused bicyclic and polycyclic systems. For instance, reaction with α-haloketones can lead to the formation of triazolo-thiadiazine rings, a scaffold known for a broad spectrum of pharmacological activities mdpi.com.

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reagents | Functional Group Involved | Potential Derivative Class |

| Schiff Base Formation | Aldehydes, Ketones | 4-Amino group | Imines (Schiff Bases) |

| Cyclization | Thioglycolic Acid, Anhydrides | 4-Amino group (via Schiff base) | Thiazolidinones, Oxazepines |

| Alkylation/Acylation | Alkyl/Aryl Halides, Acid Chlorides | 3-Thiol group | Thioethers, Thioesters |

| Mannich Reaction | Formaldehyde, Amines | Triazole N-H | N-Aminomethyl derivatives |

| Fused Ring Synthesis | α-Haloketones | 4-Amino and 3-Thiol groups | Triazolo-thiadiazines |

Advanced Computational Modeling for Structure-Activity Relationship (SAR) and Predictive Design

Computational chemistry will be a critical tool in guiding the synthesis of novel derivatives and in understanding their potential biological activities. Building on existing studies of similar triazole structures, future computational work on this compound and its derivatives will likely involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to investigate the electronic properties, molecular geometry, and reactivity of the molecule and its derivatives. Such studies can provide insights into the thione-thiol tautomerism, which is a key feature of this class of compounds nih.gov.

Molecular Docking: To explore the potential of these compounds as inhibitors of specific enzymes, molecular docking studies can be performed. This technique simulates the binding of a ligand to the active site of a target protein, providing information about binding affinity and key interactions. For example, derivatives of 4-amino-1,2,4-triazole-3-thiol (B7722964) have been investigated as inhibitors of β-lactamases through molecular docking nih.gov.

Quantitative Structure-Activity Relationship (QSAR): By developing mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can be used to predict the activity of newly designed molecules. This approach can help in prioritizing synthetic targets and in understanding the structural requirements for a desired biological effect.

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in the early stages of drug discovery. Computational models can be used to assess the drug-likeness of novel derivatives, helping to identify candidates with favorable pharmacokinetic and safety profiles researchgate.net.

An example of computational analysis on a related compound, 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione, involved X-ray structural analysis and Hirshfeld surface analysis to quantify intermolecular interactions, providing a foundation for similar studies on other derivatives nih.govnih.gov.

Deepening Mechanistic Understanding of Biological Pathways

While the broad biological activities of 1,2,4-triazole (B32235) derivatives are well-documented, a deeper understanding of the specific molecular mechanisms through which this compound and its analogs exert their effects is needed. Future research in this area should focus on:

Enzyme Inhibition Studies: Based on the known activity of related compounds, derivatives of this compound could be screened against a panel of clinically relevant enzymes. For instance, the 4-amino-1,2,4-triazole-3-thione scaffold has shown promise for the inhibition of serine and metallo-β-lactamases, which are involved in bacterial antibiotic resistance nih.gov. Kinetic studies could elucidate the mode of inhibition (e.g., competitive, non-competitive) and provide insights for the design of more potent inhibitors.

Antimicrobial and Antifungal Mechanism of Action: For derivatives that show significant antimicrobial or antifungal activity, studies to identify the specific cellular targets and pathways are crucial. This could involve investigating their effects on cell wall synthesis, protein synthesis, nucleic acid replication, or other essential cellular processes.

Antituberculosis Activity: Given that some 4-amino-4H-1,2,4-triazole-3-thiol derivatives have been evaluated for their antituberculosis activity, future research could explore the potential of ethyl-substituted analogs against Mycobacterium tuberculosis tandfonline.com. Mechanistic studies could investigate the inhibition of key enzymes in mycobacterial metabolic pathways, such as the enoyl acyl carrier protein reductase (InhA) nih.gov.

Antioxidant and Antiradical Activity: The thiol group suggests that these compounds may possess antioxidant properties. Studies investigating their ability to scavenge free radicals and to modulate oxidative stress pathways in biological systems would be of interest zsmu.edu.ua.

Integration of this compound into Multifunctional Material Systems

The unique combination of heteroatoms (N, S) and functional groups in this compound makes it an attractive building block for the development of advanced materials with novel properties. Future research in this area could explore:

Corrosion Inhibitors: Triazole derivatives are well-known for their ability to inhibit the corrosion of metals, particularly steel, in acidic environments. The heteroatoms in the triazole ring can coordinate with metal surfaces, forming a protective film. The ethyl group in the target compound may influence its solubility and the packing of the protective layer. Future studies could evaluate its efficacy as a corrosion inhibitor and investigate the mechanism of surface protection nih.govresearchgate.netmdpi.com.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring and the sulfur atom of the thiol group can act as coordination sites for metal ions, making this compound a potential linker for the synthesis of MOFs. By selecting appropriate metal clusters, it may be possible to construct porous materials with applications in gas storage, separation, and catalysis rsc.orgmdpi.com. The amino group could be further functionalized post-synthesis to introduce additional properties to the MOF.

Functional Polymers: The amino and thiol groups provide handles for the incorporation of this triazole moiety into polymer chains. This could be achieved through polymerization of triazole-containing monomers or by grafting the triazole onto existing polymer backbones. The resulting functional polymers could exhibit interesting properties such as metal-ion chelation, antimicrobial activity, or enhanced thermal stability.

The table below outlines potential applications in material science.

| Application Area | Rationale | Potential Function |

| Corrosion Inhibition | Presence of N and S heteroatoms for metal surface coordination. | Forms a protective layer on metal surfaces, preventing corrosion. |